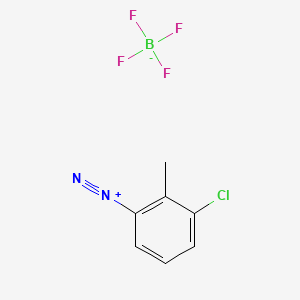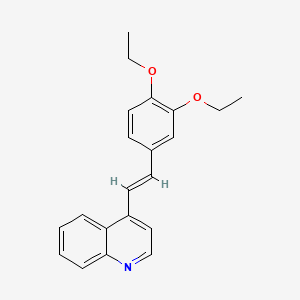
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is a synthetic compound that belongs to the class of antifolate drugs. These compounds are designed to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves several steps. One common method includes the reaction of 4-amino-4-deoxypteroyl chloride with DL-2-amino-6-phosphonopentanoic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, particularly those involving the folate pathway.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases that involve rapid cell division.
Industry: The compound is used in the development of new drugs and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves the inhibition of enzymes in the folate pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the compound disrupts DNA synthesis and cell division. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is similar to other antifolate compounds such as methotrexate and pemetrexed. it has unique properties that make it distinct:
Methotrexate: While both compounds inhibit DHFR, this compound has a different structure that may result in different pharmacokinetics and side effects.
Similar compounds include:
- Methotrexate
- Pemetrexed
- Raltitrexed
- Aminopterin
Each of these compounds has unique properties and applications, but they all share the common feature of targeting the folate pathway .
Propiedades
Número CAS |
113811-43-1 |
|---|---|
Fórmula molecular |
C19H23N8O6P |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-phosphonopentanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c20-15-14-16(27-19(21)26-15)23-9-12(24-14)8-22-11-5-3-10(4-6-11)17(28)25-13(18(29)30)2-1-7-34(31,32)33/h3-6,9,13,22H,1-2,7-8H2,(H,25,28)(H,29,30)(H2,31,32,33)(H4,20,21,23,26,27) |
Clave InChI |
KXKMDFKRBKTDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




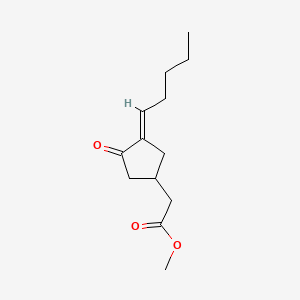
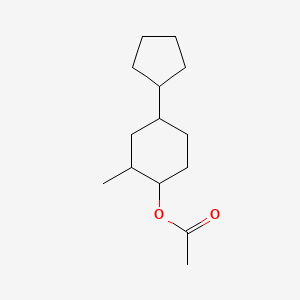
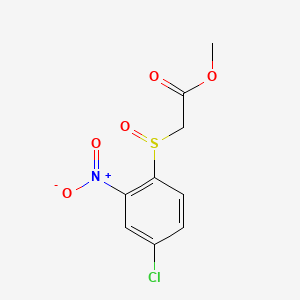
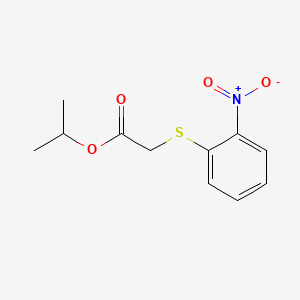
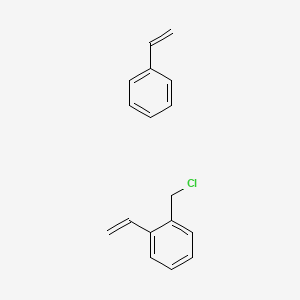
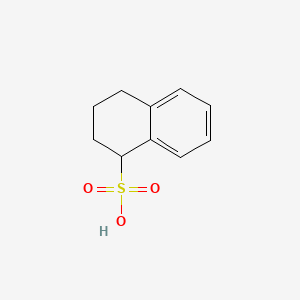
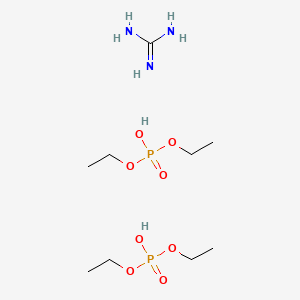


![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
